

Introduction: The Significance of the 1,2,3-Triazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-1,2,3-triazol-1-amine**

Cat. No.: **B1608429**

[Get Quote](#)

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.^{[1][2][3]} Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and dipole character make it an invaluable pharmacophore.^{[3][4]} The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has rendered substituted 1,4-disubstituted 1,2,3-triazoles exceptionally accessible, fueling their integration into drug discovery programs.^{[5][6]} These heterocycles are often employed as bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of peptide-based therapeutics.^[5]

This guide focuses on a specific, less-explored derivative: **1H-1,2,3-triazol-1-amine**. This molecule, featuring a primary amine directly attached to a ring nitrogen, represents a versatile synthetic intermediate. The exocyclic amine group serves as a reactive handle for diversification, allowing for the construction of novel molecular libraries for screening in drug development and other advanced applications. This document provides a comprehensive overview of its known properties, theoretical characteristics, potential synthetic strategies, and core reactivity, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Section 1: Molecular Identity and Structure

1H-1,2,3-triazol-1-amine is an aromatic heterocyclic compound. The core structure consists of a five-membered ring with two carbon atoms and three contiguous nitrogen atoms, with a primary amine substituent on the N1 position.

Caption: Molecular structure of **1H-1,2,3-triazol-1-amine**.

Table 1: Compound Identifiers

Identifier	Value	Source
CAS Number	584-14-5	[7] [8]
Molecular Formula	C ₂ H ₄ N ₄	[7] [8]
Molecular Weight	84.08 g/mol	[8]
IUPAC Name	triazol-1-amine	[8]
Synonyms	1-Amino-1,2,3-triazole, [7] [8] [9] Triazol-1-ylamine	[7]

| PubChem CID | 3825723 |[\[7\]](#)[\[8\]](#) |

Section 2: Physicochemical Properties

Experimental data for **1H-1,2,3-triazol-1-amine** is sparse. However, computational models provide valuable insights into its expected physicochemical profile. The parent 1H-1,2,3-triazole is known to be highly soluble in water and exists in equilibrium with its 2H-tautomer in solution. [\[4\]](#)[\[10\]](#) It is reasonable to expect that the amine derivative will also exhibit good solubility in polar solvents due to the presence of the -NH₂ group, which can act as both a hydrogen bond donor and acceptor.

Table 2: Computed Physicochemical Data

Property	Value	Interpretation	Source
XLogP3	-0.6	Indicates high hydrophilicity; preferentially partitions into water over octanol.	[8]
Topological Polar Surface Area (TPSA)	56.7 Å ²	Suggests good potential for membrane permeability.	[8]
Hydrogen Bond Donor Count	1	The -NH ₂ group can donate one hydrogen bond.	[8]
Hydrogen Bond Acceptor Count	3	The ring nitrogens and the amine nitrogen can accept hydrogen bonds.	[8]
Rotatable Bond Count	1	Minimal conformational flexibility due to the N-N bond.	[8]

| Exact Mass | 84.043596145 Da | Useful for high-resolution mass spectrometry identification. |
[8] |

Section 3: Synthesis and Structural Elucidation

A detailed, peer-reviewed synthesis protocol specifically for **1H-1,2,3-triazol-1-amine** is not readily available in the surveyed literature. However, a plausible and effective synthetic route can be designed based on established methodologies for the N-amination of heterocyclic compounds. The most common approach involves the electrophilic amination of the triazole anion.

Causality of Experimental Choice: The ^1H -proton of 1,2,3-triazole is acidic and can be removed by a suitable base to form the triazolide anion. This anion is nucleophilic and can react with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine derivative, to form the N-N bond. This strategy is a standard and reliable method for creating N-amino heterocycles.

Representative Experimental Protocol (Hypothetical):

- **Deprotonation:** Dissolve 1H -1,2,3-triazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
- **Anion Formation:** Add a strong base, such as sodium hydride (NaH , 1.1 eq), portion-wise. Allow the mixture to stir at $0\text{ }^\circ\text{C}$ for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the sodium triazolide salt.
- **Amination:** Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.2 eq) in the same solvent. Cool the triazolide solution back to $0\text{ }^\circ\text{C}$ and add the aminating agent solution dropwise over 30 minutes.
- **Reaction & Quench:** Allow the reaction to stir at room temperature overnight. Monitor progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the reaction by the slow addition of water.
- **Extraction & Purification:** Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of **1H-1,2,3-triazol-1-amine**.

Structural Elucidation:

- **^1H NMR:** The spectrum should reveal two distinct signals for the aromatic protons on the triazole ring ($\text{C}4\text{-H}$ and $\text{C}5\text{-H}$) and a characteristically broad singlet for the two protons of the $-\text{NH}_2$ group, which may exchange with D_2O .

- ^{13}C NMR: Two signals corresponding to the two unique carbon atoms in the heterocyclic ring are expected.
- Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass of 84.0436.
- Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amine group (typically two bands in the 3300-3500 cm^{-1} region) and C-H and N=N stretching from the aromatic ring.

Section 4: Chemical Reactivity and Applications

The synthetic utility of **1H-1,2,3-triazol-1-amine** stems from the dual reactivity of its stable aromatic core and its versatile primary amine group.

- Stability of the Triazole Core: The 1,2,3-triazole ring is highly aromatic and generally resistant to common oxidative, reductive, and hydrolytic conditions, making it a robust scaffold for further chemical modifications.^[3]
- Reactivity of the Exocyclic Amine: The $-\text{NH}_2$ group is the primary site of reactivity and serves as a gateway to a wide array of derivatives.
 - **Diazotization:** Reaction with nitrous acid (generated *in situ* from NaNO_2 and a strong acid) at low temperatures would convert the primary amine into a diazonium salt. This intermediate is highly valuable, as the diazonium group is an excellent leaving group and can be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) to install new functional groups on the N1 position.
 - **Acylation and Sulfonylation:** The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a fundamental transformation for building larger molecules and exploring structure-activity relationships (SAR) in drug discovery.
 - **Reductive Amination:** Condensation with aldehydes or ketones followed by reduction can be used to synthesize secondary and tertiary N-alkylated derivatives.

Caption: Key reaction pathways of **1H-1,2,3-triazol-1-amine**.

Applications in Drug Development: The ability to easily modify the N1 position makes this compound an attractive starting point for generating libraries of novel compounds.[\[11\]](#) By attaching various pharmacologically relevant fragments to the N1-amine, researchers can rapidly explore chemical space to identify new leads with potential therapeutic activity against a range of biological targets, including enzymes and receptors.[\[6\]](#)

Section 5: Safety and Handling

Safe handling of **1H-1,2,3-triazol-1-amine** and its derivatives is paramount. The available safety data indicates it should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

Identifier	Classification	Pictogram	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)	[7]
Skin Irritation	H315: Causes skin irritation*	GHS07 (Exclamation Mark)	[12]
Eye Irritation	H319: Causes serious eye irritation*	GHS07 (Exclamation Mark)	[12]
Acute Toxicity, Inhalation	H332: Harmful if inhaled*	GHS07 (Exclamation Mark)	[12]

*Note: Data for irritation and inhalation toxicity is from the hydrochloride salt and should be considered relevant for the parent amine.

Handling Protocols:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[13\]](#)

- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[13][14]
- Respiratory Protection: If working with fine powders or aerosols, or if ventilation is inadequate, use an approved respirator.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

1H-1,2,3-triazol-1-amine is a valuable heterocyclic building block with significant untapped potential. While its physical properties are primarily understood through computational data, its chemical reactivity is predictable and highly useful. The combination of a stable, drug-like aromatic core and a synthetically versatile primary amine handle makes it an ideal starting material for the creation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound offers a robust platform for developing novel molecules with tailored functions and properties. Adherence to strict safety protocols is essential when handling this reactive and potentially hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanelements.com [americanelements.com]
- 8. 1H-1,2,3-Triazol-1-amine | C2H4N4 | CID 3825723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. achmem.com [achmem.com]
- 13. echemi.com [echemi.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Introduction: The Significance of the 1,2,3-Triazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1608429#physical-and-chemical-properties-of-1h-1-2-3-triazol-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com